psi-Taraxasteryl acetate
Description
Significance of Triterpenoids in Phytochemistry and Drug Discovery Research
Triterpenoids are a large and structurally diverse class of natural products, with over 20,000 known compounds. researchgate.net They are synthesized in plants and other organisms through the cyclization of squalene (B77637). researchgate.net In the plant kingdom, triterpenoids serve as crucial components of defense mechanisms against pathogens and environmental stressors. pharmacyjournal.in
The significance of triterpenoids extends profoundly into drug discovery and development. bohrium.com Many of these compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netmdpi.com This has made them a focal point of research for developing new therapeutic agents. bohrium.comnih.gov The complex and varied structures of triterpenoids provide a rich scaffold for medicinal chemistry, allowing for the synthesis of derivatives with enhanced potency and selectivity. mdpi.com Their natural origin also suggests a degree of biocompatibility, although extensive research is always required. The study of triterpenoids continues to be a promising avenue in the quest for novel pharmaceuticals to address a multitude of human diseases. bohrium.com
Historical Perspective on the Discovery and Initial Research of psi-Taraxasteryl acetate (B1210297)
The discovery of psi-Taraxasteryl acetate is intrinsically linked to the broader exploration of phytochemicals from various plant species. Early investigations into the chemical constituents of plants like Taraxacum officinale (dandelion) and Inula viscosa led to the isolation and identification of numerous triterpenoids. researchgate.netnih.gov
In 1976, S. Oksüz reported the isolation of this compound from Inula viscosa, a medicinal plant found in Turkey. nih.gov This initial research involved the use of techniques such as infrared spectrophotometry and magnetic resonance spectroscopy to elucidate the structure of the compound. nih.gov Later, in a comprehensive review of Taraxaci herba (the whole plant of Taraxacum), Yun Ling and colleagues noted the discovery of two triterpenoids from a crude ethanol (B145695) extract, one of which was psi-taraxasterol acetate. researchgate.netnih.govmdpi.com These early findings were foundational, providing the initial characterization of this compound and paving the way for further investigation into its chemical properties and potential biological activities.
Classification and Structural Relationship within Pentacyclic Triterpenes
This compound belongs to the large and diverse family of pentacyclic triterpenoids. nih.gov Specifically, it is classified within the ursane (B1242777) and taraxastane (B1252269) subgroup of triterpenoids. The core structure of these compounds consists of thirty carbon atoms arranged in five rings.
The biosynthesis of pentacyclic triterpenes begins with the cyclization of 2,3-oxidosqualene (B107256). This process, catalyzed by enzymes known as oxidosqualene cyclases, can lead to a variety of skeletal structures. In the case of this compound, the cyclization leads to the formation of the psi-taraxasterol scaffold. This is then followed by an acetylation reaction at the C-3 position, resulting in this compound.
Structurally, this compound is an isomer of taraxasteryl acetate. The key difference between them lies in the position of the double bond in the E-ring of the pentacyclic structure. This subtle structural variation can lead to differences in their chemical and biological properties.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H52O2 | nist.govguidechem.coma2bchem.comaaronchem.com |
| Molecular Weight | 468.7541 g/mol | nist.gova2bchem.comaaronchem.com |
| CAS Number | 4586-65-6 | guidechem.coma2bchem.com |
| Class | Ursane and Taraxastane triterpenoids | |
| Super Class | Triterpenoids |
Overview of Current Research Trajectories on this compound
Current research on this compound is multifaceted, primarily focusing on its isolation from new natural sources and the exploration of its biological activities. Recent studies have identified this compound in various plants, including Pseudodrynaria coronans and as a constituent of Cirsium setosum. chemfaces.com
A significant area of investigation is the compound's potential anti-inflammatory and anticancer properties, which are characteristic of many triterpenoids. mdpi.com For instance, research on the related compound, taraxasteryl acetate, has shown it to possess anti-inflammatory activity and the ability to promote the degradation of certain proteins involved in cancer progression. medchemexpress.comnih.govresearchgate.net While direct studies on the bioactivity of this compound are less numerous, the structural similarity to other active triterpenoids suggests it is a promising candidate for further pharmacological evaluation.
Furthermore, chemoinformatic analyses are being employed to predict the medicinal chemistry properties of this compound, including its drug-likeness and potential interactions with biological targets. neist.res.in These computational studies help to guide future experimental research by prioritizing compounds with favorable predicted profiles. The ongoing discovery of new natural sources and the application of modern analytical and computational techniques are driving the current understanding of this compound and its potential applications.
Properties
IUPAC Name |
(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTVUYVLJDSMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553467 | |
| Record name | Urs-20-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | psi-Taraxasteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105609-34-5, 4586-65-6 | |
| Record name | Urs-20-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | psi-Taraxasteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 - 241 °C | |
| Record name | psi-Taraxasteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ecological Distribution and Natural Occurrence of Psi Taraxasteryl Acetate
Plant Families and Genera as Primary Sources of psi-Taraxasteryl acetate (B1210297) (e.g., Asteraceae)
Psi-Taraxasteryl acetate is predominantly found in plants belonging to the Asteraceae family, one of the largest families of flowering plants. biorxiv.org Within this family, the compound has been identified in several genera, highlighting its widespread but specific distribution.
The genus Taraxacum, commonly known as dandelion, is a significant source of this compound. nih.govgrafiati.com Species such as Taraxacum officinale (common dandelion) and Taraxacum mongolicum have been reported to contain this compound, often alongside its parent alcohol, psi-taraxasterol. nih.govworldscientific.com It is considered one of the main active terpenoids in Taraxaci herba, the traditional medicinal name for dandelion. nih.gov
Another prominent genus within the Asteraceae family that produces this compound is Calendula, with Calendula officinalis (pot marigold) being a well-documented source. biorxiv.orgscience.gov The compound is found among other triterpenoids in the floral tissues of this plant. biorxiv.org
This compound has also been isolated from other genera in the Asteraceae family, including:
Inula : Specifically from Inula viscosa and Inula britannica. caymanchem.comnih.gov
Launaea : Found in species such as Launaea cornuta. researchgate.net
Mikania : Identified in Mikania parodii. plantaedb.com
Centipeda : Isolated from the whole plants of Centipeda minima. phytopurify.com
Pluchea : Found in Pluchea sagittalis. medchemexpress.com
Beyond the Asteraceae family, some reports indicate its presence in the Leguminosae family, for instance, in Astragalus oleifolius. medchemexpress.com
Table 1: Botanical Sources of this compound
| Family | Genus | Species | Common Name |
|---|---|---|---|
| Asteraceae | Taraxacum | T. officinale, T. mongolicum, T. falcilobum, T. formosanum | Dandelion |
| Asteraceae | Calendula | C. officinalis | Pot Marigold |
| Asteraceae | Inula | I. viscosa, I. britannica | - |
| Asteraceae | Launaea | L. cornuta | - |
| Asteraceae | Mikania | M. parodii | - |
| Asteraceae | Centipeda | C. minima | - |
| Asteraceae | Pluchea | P. sagittalis | - |
| Leguminosae | Astragalus | A. oleifolius | - |
Quantitative Analysis of this compound Content in Specific Botanical Specimens
While this compound has been identified in a variety of plant species, detailed quantitative data on its concentration in botanical specimens is not extensively documented in scientific literature. The compound is often one of many triterpenoids within a plant's chemical profile, and its yield can vary.
Studies on Taraxacum officinale have quantified related triterpenes, such as taraxasterol (B1681928), which was found in natural root extracts at a concentration of 2.96 micrograms per milliliter. However, specific quantitative values for this compound are less common. Research on Taraxaci herba confirms the presence of psi-taraxasterol acetate as a key triterpenoid (B12794562), but often without specifying its exact content relative to the plant's dry weight or extract volume. nih.gov Similarly, while it is known to be a component of Calendula officinalis extracts, its precise quantity is not always differentiated from the total triterpenoid content. biorxiv.orgresearchgate.net
The lack of specific quantitative data highlights an area for future research, which would be valuable for standardizing extracts and understanding the compound's ecological role and biosynthetic regulation. The development of precise analytical methods, such as High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry, is crucial for such quantitative assessments.
Influence of Environmental and Genetic Factors on this compound Accumulation
The biosynthesis and accumulation of plant secondary metabolites, including triterpenoids like this compound, are complex processes influenced by both genetic and environmental factors. nih.govfrontiersin.org Although direct studies detailing these influences specifically on this compound are limited, general principles of plant biochemistry suggest a significant impact.
Environmental Factors: Various abiotic stresses are known to affect the production of secondary metabolites in plants. frontiersin.org Factors such as light intensity, temperature, water availability (drought stress), and soil salinity can trigger changes in metabolic pathways as a defense or adaptation mechanism. nih.gov For instance, drought and salinity stress have been shown to increase alkaloid content in Catharanthus roseus. nih.gov It is plausible that similar environmental stressors could modulate the activity of enzymes in the triterpenoid biosynthesis pathway, thereby affecting the concentration of this compound in plants like Taraxacum or Calendula.
Genetic Factors: The production of this compound is fundamentally controlled by the plant's genetic makeup. The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by oxidosqualene cyclases (OSCs). grafiati.com The specific OSCs present in a plant species determine the initial triterpene scaffold that is produced. biorxiv.org Subsequent decoration by other enzymes, such as acyltransferases, leads to the formation of esters like this compound. The expression of the genes encoding these enzymes is regulated by a network of transcription factors, which can, in turn, be influenced by developmental cues and environmental signals. frontiersin.org Therefore, genetic variation between and within species, as well as targeted genetic manipulation, can significantly alter the profile and accumulation of these compounds. mdpi-res.com
Isolation, Purification, and Advanced Analytical Methodologies for Psi Taraxasteryl Acetate
Extraction Techniques for Plant-Derived psi-Taraxasteryl acetate (B1210297)
The initial step in obtaining psi-taraxasteryl acetate from natural sources involves its extraction from plant material. The selection of the extraction solvent and method is critical for efficiently isolating triterpenoids while minimizing the co-extraction of unwanted compounds.
Table 1: Solvents Used in the Extraction of this compound and Related Triterpenoids
| Solvent | Plant Source Example | Purpose |
|---|---|---|
| Ethanol (B145695) | Taraxaci herba, Cirsium setosum | Initial crude extraction. mdpi.comresearchgate.net |
| Petroleum Ether | Cirsium setosum | Fractionation of the ethanolic extract. researchgate.net |
| Methanol (B129727) | General Triterpenoid (B12794562) Extraction | Broad-spectrum solvent for triterpenoids. |
Chromatographic Techniques for this compound Isolation and Purification
Following extraction, chromatography is indispensable for the separation and purification of this compound from the complex mixture of phytochemicals. edubirdie.comiipseries.org A combination of different chromatographic methods is typically employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purification and quantification of this compound. idex-hs.com Reversed-phase HPLC is particularly effective. In this mode, a non-polar stationary phase is used with a polar mobile phase. For related triterpenoid acetates, analytical methods often utilize a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. This technique allows for precise separation based on the differential partitioning of compounds between the two phases. iipseries.org The high pressures used in HPLC systems enable the use of very small particle sizes for the column packing material, which provides high resolution and efficiency. idex-hs.com Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, has also been used to generate chromatograms for analysis. researchgate.net
Thin-Layer Chromatography (TLC) and Column Chromatography in Initial Separations
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the initial separation and purification of this compound from crude plant extracts. wisc.edulibretexts.org
Thin-Layer Chromatography (TLC): TLC is primarily used for rapid qualitative analysis and to determine the optimal solvent system for column chromatography. wisc.edusilicycle.com It operates on the principle of separating compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel) and solubility in a liquid mobile phase. wisc.edu For taraxasteryl acetate, a mobile phase of hexane (B92381) and ethyl acetate (in an 80:20 ratio) has been shown to effectively separate it from other structurally similar triterpenes, yielding a retention factor (Rƒ) value of approximately 0.45.
Column Chromatography (CC): This technique is used for the large-scale purification of compounds following initial extraction. edubirdie.comlibretexts.org The crude or fractionated extract is loaded onto a column packed with a solid adsorbent, typically silica gel. edubirdie.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. libretexts.org Compounds separate based on their affinity for the stationary phase; less polar compounds elute faster than more polar compounds in normal-phase chromatography. iipseries.org For triterpenoids like this compound, column chromatography with silica gel is a standard step to separate it from other co-extracted substances. google.com
Table 2: TLC and Column Chromatography Parameters for Triterpenoid Acetate Separation
| Technique | Stationary Phase | Mobile Phase System | Application |
|---|---|---|---|
| TLC | Silica Gel | Hexane:Ethyl Acetate (80:20) | Qualitative analysis, Rƒ determination. |
Preparative Chromatography Methods for High Purity this compound
To obtain this compound in high purity and sufficient quantity for structural elucidation and biological studies, preparative chromatography is employed. This is essentially a scaled-up version of analytical chromatography. researchgate.net
Methods such as flash chromatography and preparative HPLC are crucial. researchgate.net Flash chromatography, a modification of column chromatography that uses moderate pressure to increase the flow rate, can be used for purification with solvent systems like hexane:acetone. For achieving the highest purity, preparative reversed-phase HPLC is often the final step. rsc.org These methods can effectively isolate the target compound from closely related impurities, yielding a final product with high purity. rsc.org
Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound
Once a pure sample of this compound has been isolated, its chemical structure is determined using a suite of spectroscopic and spectrometric techniques. researchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. Techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. google.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules like this compound. polymersolutions.comindianastate.edubasicmedicalkey.com It provides detailed information about the carbon-hydrogen framework of the molecule. polymersolutions.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. researchgate.netgoogle.com
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For the related compound taraxasteryl acetate, a characteristic signal for the acetyl proton appears at a chemical shift (δ) of 4.56 ppm, while the methyl group of the acetate shows a signal at 2.05 ppm.
¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in the molecule. Key signals for taraxasteryl acetate include the carbonyl carbon of the acetate group at δ 170.2 ppm and the acetyl methyl carbon at δ 21.3 ppm.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. researchgate.netgoogle.com These advanced experiments were crucial in confirming the structure of psi-taraxasterol and related compounds. google.com
Table 3: Key NMR Chemical Shifts for Confirming the Acetate Moiety in Taraxasteryl Acetate
| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | Acetyl Proton (-O-CO-CH ₃) | 2.05 | |
| ¹H | Proton at C-3 (-CH -O-Ac) | 4.56 | |
| ¹³C | Carbonyl Carbon (-O-C O-CH₃) | 170.2 |
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis of this compound
Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. The electron ionization mass spectrum (EI-MS) of this compound typically displays a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 468.8, which corresponds to its molecular formula, C₃₂H₅₂O₂. nist.gov
The fragmentation of this compound under mass spectrometry is influenced by the presence of the acetate group and the pentacyclic triterpene skeleton. The loss of the acetyl group is a common fragmentation pathway for acetylated triterpenes. A significant fragment is often observed at m/z 408, resulting from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. Another key fragmentation involves the cleavage of the C-C bond adjacent to the oxygen of the ester, leading to the loss of the alkoxy group. arizona.edulibretexts.org
A characteristic fragment at m/z 249 is considered indicative of the psi-taraxasterol skeleton. Further fragmentation of the terpene core can lead to a complex pattern of ions, though a prominent peak at m/z 207 has also been noted in the analysis of related taraxasterol (B1681928) compounds.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragmentation | Significance |
| 468.8 | [M]⁺ | Molecular Ion |
| 408.8 | [M - CH₃COOH]⁺ | Loss of acetic acid |
| 249 | [C₁₈H₂₅]⁺ (tentative) | Characteristic fragment of the psi-taraxasterol skeleton |
| 207 | Further fragmentation | Common fragment in taraxasterol-type compounds |
This table is generated based on typical fragmentation patterns for triterpene acetates and available data for related compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides evidence for the key structural features of the molecule, namely the ester group and the hydrocarbon backbone. nih.gov
The most prominent absorption bands in the IR spectrum of this compound are associated with the carbonyl group (C=O) of the ester and the C-O stretching vibrations. The characteristic C=O stretching vibration for an ester typically appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group are usually observed in the 1250-1000 cm⁻¹ range.
The presence of the extensive saturated hydrocarbon skeleton is confirmed by the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are typically found just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ region.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1465 | C-H Bend | Methylene (CH₂) |
| ~1375 | C-H Bend | Methyl (CH₃) |
| ~1240 | C-O Stretch | Ester (acetate) |
This table is based on standard IR absorption frequencies for the functional groups present in the molecule.
Advanced Hyphenated Techniques in the Analysis of this compound (e.g., GC-MS, LC-MS/MS)
The analysis of this compound in complex mixtures, such as plant extracts, is greatly enhanced by the use of hyphenated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful methods for the separation, identification, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like triterpene acetates. In GC-MS analysis, this compound is first separated from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. grafiati.comresearchgate.net Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification. researchgate.net The retention time in the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identification of this compound. researchgate.net This technique has been successfully employed to identify this compound in various plant species. grafiati.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers a highly selective and sensitive method for the analysis of this compound, particularly for quantification in biological matrices. nih.govresearchgate.net In this technique, the sample is first separated by liquid chromatography. The eluting compound is then introduced into a tandem mass spectrometer. In the first stage of mass analysis, a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity and sensitivity of the analysis. sciex.com
For instance, in the analysis of the related compound taraxasterol, a method using LC-MS/MS with an atmospheric pressure chemical ionization (APCI) source in positive ion mode was developed. nih.gov A similar approach can be applied to this compound, where specific precursor-to-product ion transitions would be monitored for unambiguous identification and precise quantification. This makes LC-MS/MS particularly suitable for pharmacokinetic studies and for determining trace amounts of the compound in complex samples. nih.govresearchgate.net
Biosynthetic Pathways and Metabolic Engineering of Psi Taraxasteryl Acetate
Elucidation of Precursor Molecules in Triterpenoid (B12794562) Biosynthesis
The biosynthesis of all triterpenoids, including psi-taraxasteryl acetate (B1210297), originates from the ubiquitous five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov In plants, these precursors are synthesized through two primary pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.org While both pathways contribute to the isoprenoid pool, the MVA pathway is generally considered the primary source for cytosolic triterpenoid biosynthesis. researchgate.netmdpi.com
The MVA pathway commences with the condensation of acetyl-CoA, a reaction catalyzed by acetyl-CoA C-acetyltransferase (AACT). mdpi.com Subsequent enzymatic steps involving HMG-CoA synthase (HMGS) and the rate-limiting enzyme HMG-CoA reductase (HMGR) lead to the formation of mevalonate. researchgate.netmdpi.com Further phosphorylation and decarboxylation reactions, catalyzed by enzymes such as phosphomevalonate kinase (PMK) and mevalonate diphosphate (B83284) decarboxylase (MVD), ultimately yield IPP. researchgate.netmdpi.com The enzyme isopentenyl pyrophosphate isomerase (IDI) then facilitates the interconversion between IPP and DMAPP. mdpi.com
These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules, a critical step catalyzed by squalene (B77637) synthase (SQS), produces the C30 hydrocarbon squalene. researchgate.net The final precursor molecule for the cyclization step is 2,3-oxidosqualene (B107256), formed by the oxidation of squalene in a reaction catalyzed by squalene epoxidase (SE). researchgate.netmdpi.com This linear epoxide serves as the universal substrate for the vast array of oxidosqualene cyclases that generate the diverse skeletons of triterpenoids. researchgate.netmdpi.com
Enzymatic Steps and Key Enzymes Involved in the Biosynthesis of psi-Taraxasteryl acetate
The formation of this compound from 2,3-oxidosqualene is a multi-step process involving cyclization, potential modifications, and a final acetylation step.
Role of Oxidosqualene Cyclases (OSCs) in psi-Taraxasterol Formation
The first committed step in the biosynthesis of the psi-taraxasterol backbone is the cyclization of 2,3-oxidosqualene, catalyzed by a specific type of enzyme known as oxidosqualene cyclase (OSC). frontiersin.orgnih.govresearchgate.net These enzymes are responsible for generating the immense structural diversity of triterpenoid skeletons from a single linear precursor. frontiersin.org
In the case of psi-taraxasterol, a dedicated OSC initiates a cascade of protonation, cyclization, and rearrangement reactions of the 2,3-oxidosqualene molecule. While OSCs that predominantly produce taraxasterol (B1681928) have been identified, those that yield psi-taraxasterol as the main product are less characterized. biorxiv.org However, several multifunctional OSCs have been discovered that produce a mixture of triterpenes, including psi-taraxasterol. For instance, an OSC from Taraxacum coreanum, TcOSC1, was found to produce psi-taraxasterol along with taraxasterol, α-, β-, and δ-amyrin, and dammarenediol-II when expressed heterologously in yeast. nih.gov Similarly, the lettuce oxidosqualene cyclase LsOSC1 is a multifunctional enzyme that synthesizes ψ-taraxasterol, taraxasterol, β-amyrin, and α-amyrin. frontiersin.orgnih.gov The biosynthesis of ψ-taraxasterol involves a methyl shift of the oleanyl cation to form the final taraxasteryl cation. biorxiv.org
| Enzyme | Organism | Products | Reference |
| TcOSC1 | Taraxacum coreanum | ψ-taraxasterol, taraxasterol, α-amyrin, β-amyrin, δ-amyrin, dammarenediol-II | nih.gov |
| LsOSC1 | Lactuca sativa | ψ-taraxasterol, taraxasterol, β-amyrin, α-amyrin | frontiersin.orgnih.gov |
Acetylation Mechanisms and Enzymes Catalyzing psi-Taraxasterol to this compound
Following the formation of the psi-taraxasterol backbone, the final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position. This reaction is catalyzed by a specific type of acyltransferase.
A novel triterpene acetyltransferase, designated LsTAT1, has been identified in lettuce (Lactuca sativa). frontiersin.orgnih.gov This enzyme is responsible for the acetylation of various pentacyclic triterpenes, including psi-taraxasterol. frontiersin.orgnih.gov LsTAT1 utilizes acetyl-Coenzyme A (acetyl-CoA) as the acyl donor to catalyze the transfer of an acetyl group to the C-3 hydroxyl of psi-taraxasterol. frontiersin.orgnih.gov In vitro enzyme assays have shown that LsTAT1 exhibits activity towards taraxasterol, ψ-taraxasterol, β-amyrin, α-amyrin, lupeol (B1675499), and taraxerol (B1681929). frontiersin.orgnih.gov Notably, the enzyme displays higher activity for the formation of taraxasterol acetate and ψ-taraxasterol acetate compared to other triterpene acetates, with a conversion efficiency of over 40% for these substrates under optimized conditions. frontiersin.orgnih.gov LsTAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) family of proteins and is functionally distinct from sterol acyltransferases. nih.gov
| Enzyme | Organism | Substrate | Product | Acyl Donor | Reference |
| LsTAT1 | Lactuca sativa | psi-Taraxasterol | This compound | Acetyl-CoA | frontiersin.orgnih.gov |
Post-Cyclization Modifications by Cytochrome P450s and Acyltransferases
After the initial cyclization by OSCs, the triterpene skeleton can undergo further modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs or P450s) and subsequent acylations by acyltransferases. researchgate.netmdpi.combeilstein-journals.org These tailoring enzymes are responsible for the vast structural diversification of triterpenoids. mdpi.com
P450s introduce hydroxyl, carboxyl, or epoxy groups at specific positions on the triterpene scaffold. mdpi.com While the direct involvement of specific P450s in the modification of the psi-taraxasterol skeleton prior to acetylation is not extensively documented for this compound itself, their role in modifying related triterpenoids is well-established. nih.govacs.orgnih.gov For instance, in the biosynthesis of other complex triterpenoids, P450s can create new functionalities that can then be acted upon by other enzymes. nih.govacs.orgnih.gov
Acyltransferases, like the previously mentioned LsTAT1, are crucial for the final esterification step. frontiersin.orgnih.gov In some cases, acylation can occur before other modifications. For example, in Calendula officinalis, it has been hypothesized that the acylation of ψ-taraxasterol to ψ-taraxasterol palmitate by an acyltransferase (CoACT3) may occur before hydroxylation by a P450. uea.ac.uk This highlights the potential for varied biosynthetic routes and the interplay between different enzyme families in generating the final triterpenoid product.
Genetic Regulation of this compound Biosynthetic Genes
The production of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes, from the initial MVA pathway to the final tailoring enzymes, is often regulated in a coordinated manner. frontiersin.orgmdpi.com This regulation can be influenced by developmental cues and environmental stimuli.
Studies on related triterpenoid pathways have shown that the expression of biosynthetic genes can be tissue-specific and inducible. frontiersin.org For instance, in some plants, genes for saponin (B1150181) biosynthesis are specifically expressed in roots and xylem. frontiersin.org The application of elicitors, such as methyl jasmonate (MeJA), has been shown to induce the expression of triterpene biosynthetic genes, including the acetyltransferase LsTAT1 in lettuce. frontiersin.org
Furthermore, research into the regulation of the MVA pathway has identified key genes whose expression levels are positively correlated with total triterpenoid production. In the fungus Athelia termitophila, the expression of AACT, SE, PMK, and MVD was found to be significantly positively correlated with the total triterpene content, suggesting these are critical regulatory points. mdpi.com Similar regulatory control points likely exist for the this compound pathway in plants. The elucidation of specific transcription factors that control the expression of the OSC and acetyltransferase genes involved in this compound biosynthesis is an active area of research.
Biotechnological Approaches for Enhanced Production of this compound
The low abundance of many valuable triterpenoids in their native plant sources has spurred the development of biotechnological strategies to enhance their production. nih.gov These approaches often involve metabolic engineering in microbial or plant chassis.
Heterologous expression in microbial systems, such as yeast (Saccharomyces cerevisiae), has proven to be a viable platform for producing triterpenoids. A key strategy involves the co-expression of multiple genes in the biosynthetic pathway. For example, the de novo biosynthesis of taraxasterol acetate and psi-taraxasterol acetate has been successfully achieved in yeast by co-expressing the lettuce oxidosqualene cyclase (LsOSC1) and the triterpene acetyltransferase (LsTAT1). frontiersin.orgnih.gov To further boost production, upstream pathway engineering can be employed. This includes overexpressing key enzymes of the MVA pathway, such as a truncated, feedback-insensitive version of HMG-CoA reductase (tHMGR), to increase the supply of the precursor 2,3-oxidosqualene. biorxiv.orgacs.org
Transient expression in plants, particularly Nicotiana benthamiana, is another powerful tool for reconstituting biosynthetic pathways and producing triterpenoids. acs.orgnih.govnih.gov The ectopic co-expression of LsOSC1 and LsTAT1 in N. benthamiana has also resulted in the production of taraxasterol acetate and ψ-taraxasteryl acetate. frontiersin.orgnih.gov This system allows for the rapid testing of enzyme function and pathway reconstruction. biorxiv.org
Optimizing culture conditions, such as through the application of elicitors like salicylic (B10762653) acid, can also enhance triterpenoid yields in both native producers and engineered systems. mdpi.com These biotechnological approaches hold significant promise for the sustainable and scalable production of this compound and other valuable triterpenoids. jmb.or.kr
Cell Culture and Plant Tissue Culture Strategies
Plant in vitro culture systems, such as cell and tissue cultures, represent a viable alternative to whole-plant extraction for producing valuable secondary metabolites like triterpenoids. nih.govresearchgate.net These methods offer a controlled environment, eliminating variability from climate and soil conditions, and ensuring reproducibility. bibliotekanauki.pl For triterpenoids, which originate from the common precursor squalene, techniques like hairy root cultures and cell suspension cultures have been effectively applied. mdpi.commdpi.com
Research into the production of triterpenoids in Taraxacum officinale (dandelion), a known source of taraxasterol derivatives, has demonstrated the potential of these in vitro systems. researchgate.netmdpi.com For instance, root callus cultures of T. officinale have been shown to produce taraxasteryl acetate. While specific data on this compound is limited, the production of its isomers and precursors in these cultures underscores the feasibility of this approach. Studies on T. officinale suspension cultures have been established to characterize growth and optimize conditions for producing other triterpenes, such as lupeol and α-amyrin, by manipulating factors like inoculum age and sucrose (B13894) concentration. mdpi.com
Strategies to enhance productivity in plant cell cultures often involve the use of elicitors. Methyl jasmonate (MeJA), for example, has been shown to significantly increase the yield of triterpenoids and saponins (B1172615) in adventitious root cultures of Panax ginseng and apple cell suspension cultures. mdpi.commdpi.com This suggests that applying elicitors to Taraxacum cell or hairy root cultures could be a viable strategy to boost the synthesis of this compound. Hairy root cultures are particularly noted for their genetic stability and capacity for synthesizing secondary metabolites characteristic of the parent plant's roots. mdpi.com
| Culture System | Plant Species Example | Target Compounds/Class | Enhancement Strategy | Reference |
|---|---|---|---|---|
| Hairy Root Culture | Panax ginseng | Phytosterols and Triterpenoids | Overexpression of squalene synthase (PgSS1), Methyl Jasmonate (MeJA) elicitation | mdpi.com |
| Cell Suspension Culture | Malus domestica 'Cox Orange Pippin' | Pentacyclic Triterpenes | Methyl Jasmonate (MeJA) elicitation | mdpi.com |
| Root Callus Culture | Taraxacum officinale | Taraxasteryl acetate | Culture optimization | |
| Cell Suspension Culture | Taraxacum officinale | Lupeol, α-amyrin | Optimization of inoculum density, age, and carbon source | mdpi.com |
Heterologous Expression Systems for Metabolic Engineering (e.g., yeast, Nicotiana benthamiana)
Metabolic engineering using heterologous hosts provides a powerful platform for producing complex plant-derived natural products. cam.ac.uknih.gov Yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana have emerged as robust chassis for reconstructing the biosynthetic pathway of this compound. nih.govbiorxiv.org
The biosynthesis of this compound requires two key enzymatic steps. First, the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold, ψ-taraxasterol, is catalyzed by an oxidosqualene cyclase (OSC). Second, an acetyltransferase enzyme catalyzes the acetylation of the C-3 hydroxyl group of ψ-taraxasterol to yield this compound.
Research has identified specific enzymes capable of performing these steps. The lettuce (Lactuca sativa) oxidosqualene cyclase, LsOSC1, produces ψ-taraxasterol, taraxasterol, β-amyrin, and α-amyrin from 2,3-oxidosqualene. nih.govresearchgate.net Subsequently, a novel pentacyclic triterpene acetyltransferase from lettuce, designated LsTAT1, acetylates these triterpenes using acetyl-CoA as the acyl donor. nih.govresearchgate.net LsTAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and shows specificity for pentacyclic triterpenes over sterols. nih.gov
The co-expression of these two genes (LsOSC1 and LsTAT1) in both yeast and N. benthamiana has successfully resulted in the de novo production of this compound, along with other triterpene acetates like taraxasterol acetate. nih.govresearchgate.netcolab.ws The ability to reconstruct this pathway in N. benthamiana, a well-established model for transient gene expression, allows for rapid prototyping and optimization of production. cam.ac.ukuea.ac.uk This approach not only validates the function of the biosynthetic genes but also provides a scalable and contained platform for producing this compound and related compounds for further study. biorxiv.org
| Enzyme | Source Organism | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|---|
| LsOSC1 | Lactuca sativa (Lettuce) | Oxidosqualene Cyclase | 2,3-oxidosqualene | ψ-taraxasterol, taraxasterol, β-amyrin, α-amyrin | nih.govresearchgate.net |
| LsTAT1 | Lactuca sativa (Lettuce) | Triterpene Acetyltransferase | ψ-taraxasterol, taraxasterol, β-amyrin, α-amyrin, lupeol | This compound, Taraxasteryl acetate, etc. | nih.govresearchgate.net |
| Expression Host | Expressed Genes | Key Products | Significance | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | LsOSC1 and LsTAT1 | This compound, Taraxasteryl acetate, β-amyrin acetate, α-amyrin acetate | Demonstrates feasibility of microbial production of triterpene acetates. | nih.gov |
| Nicotiana benthamiana | LsOSC1 and LsTAT1 | This compound, Taraxasteryl acetate, β-amyrin acetate, α-amyrin acetate | Provides a plant-based "green factory" for rapid pathway reconstruction and production. | nih.govbiorxiv.orgresearchgate.net |
Compound Reference Table
| Compound Name | Compound Class |
|---|---|
| This compound | Pentacyclic Triterpene Acetate |
| ψ-taraxasterol | Pentacyclic Triterpenol |
| Taraxasterol | Pentacyclic Triterpenol |
| Taraxasteryl acetate | Pentacyclic Triterpene Acetate |
| 2,3-oxidosqualene | Triterpene Precursor |
| Squalene | Triterpene Precursor |
| Lupeol | Pentacyclic Triterpenol |
| α-amyrin | Pentacyclic Triterpenol |
| β-amyrin | Pentacyclic Triterpenol |
| β-amyrin acetate | Pentacyclic Triterpene Acetate |
| α-amyrin acetate | Pentacyclic Triterpene Acetate |
| Acetyl-CoA (Acetyl-Coenzyme A) | Acyl Donor |
| Methyl Jasmonate (MeJA) | Elicitor |
Chemical Synthesis, Derivatization, and Structural Modification of Psi Taraxasteryl Acetate
Total Synthesis Strategies for psi-Taraxasteryl acetate (B1210297) and its Analogs
The total synthesis of complex pentacyclic triterpenes like psi-Taraxasteryl acetate represents a significant challenge in organic chemistry, demanding sophisticated strategies to assemble the intricate carbon skeleton with precise stereochemical control. While a dedicated total synthesis of this compound has not been extensively documented in dedicated publications, strategies can be devised based on the synthesis of structurally related triterpenes, such as lupeol (B1675499) and the amyrins. rsc.org
A key strategic element in the synthesis of the psi-taraxasterol core involves the use of cationic cyclization and rearrangement reactions. rsc.org These biomimetic approaches mimic the natural biosynthetic pathway, which employs the cyclization of 2,3-oxidosqualene (B107256). A laboratory synthesis could initiate with the construction of a polyene precursor designed to undergo a cascade of ring-forming reactions upon treatment with a Lewis or protic acid.
One plausible approach would involve a cationic polyene cyclization to form a lupanyl-type cationic intermediate. rsc.org This intermediate can then be induced to undergo a series of Wagner-Meerwein shifts, involving alkyl and hydride migrations, to rearrange the molecular skeleton. rsc.org Computational studies can be employed to predict the favorability of different rearrangement pathways. rsc.orgresearchgate.net Specifically, the formation of the ursane-type skeleton of psi-taraxasterol from a germanicol-like intermediate has been studied as part of these cationic cascades. rsc.org Once the correct pentacyclic framework with the characteristic C-20 double bond is established, final functional group manipulations, including the stereoselective installation of the C-3 hydroxyl group followed by acetylation, would complete the synthesis. The development of such a total synthesis provides ultimate proof of structure and enables access to analogs that are unattainable from natural sources. nih.gov
Semi-Synthetic Approaches to this compound Derivatives
Semi-synthesis, which utilizes a readily available natural product as a starting material for chemical modification, is a practical and widely used approach for generating derivatives of complex molecules like this compound. The natural precursor, psi-taraxasterol, or its more abundant isomer, taraxasterol (B1681928), can be isolated from various plant sources, such as Pluchea lanceolata or dandelion (Taraxacum officinale). globalresearchonline.net
The most straightforward semi-synthetic modification is the acetylation of the C-3 hydroxyl group of psi-taraxasterol to yield this compound. This is typically achieved using standard acetylation conditions.
Table 1: Standard Acetylation of Taraxasterol
| Reagent | Role | Conditions |
|---|---|---|
| Acetic anhydride (B1165640) | Acetylating agent | Room temperature or slightly elevated (e.g., 60°C) |
Data derived from standard acetylation protocols for similar triterpenes.
More complex derivatives can be synthesized by targeting the isopropenyl group at C-20. For the closely related taraxasteryl acetate, selective ozonolysis has been used to cleave the exocyclic double bond. researchgate.net This reaction, when applied to this compound, would be expected to generate a ketone at the C-20 position, yielding 20-oxo-30-nor-psi-taraxasteryl acetate. This ketone then serves as a versatile chemical handle for further modifications, such as Baeyer-Villiger oxidation or aldol (B89426) condensations, to introduce new functionalities and create a diverse library of derivatives for research purposes. researchgate.net
Regioselective and Stereoselective Functionalization of the this compound Skeleton
The ability to selectively modify a specific position on the complex this compound skeleton is crucial for developing structure-activity relationships. The molecule presents several potential reaction sites, but the exocyclic double bond between C-20 and C-21 is the most chemically distinct and reactive functional group, making it a prime target for regioselective functionalization.
A notable example of such regioselectivity is the ozonolysis reaction performed on the structurally similar taraxasteryl acetate. researchgate.net This reaction exclusively targets the C=C double bond, leaving the rest of the saturated pentacyclic core and the acetate ester untouched. The process involves the initial formation of an ozonide, which is then worked up under reductive or oxidative conditions to yield different products. Reductive workup typically yields the 20-oxo-30-nortaraxasteryl acetate. researchgate.net
Table 2: Products from Regioselective Ozonolysis of Taraxasteryl Acetate
| Product | Key Structural Change | Reference |
|---|---|---|
| 20-Oxo-30-nortaraxasteryl acetate | Cleavage of C20=C30 bond to form a C20-ketone | researchgate.net |
| 20,20-Dimethoxy-30-nortaraxasteryl acetate | Formation of a dimethyl acetal (B89532) at C20 | researchgate.net |
Following this initial functionalization, further selective reactions can be performed. For instance, the Baeyer-Villiger oxidation of 20-oxo-30-nortaraxasteryl acetate using reagents like SeO₂-H₂O₂ results in the regioselective insertion of an oxygen atom to form a seven-membered lactone ring, 3β-acetoxytaraxa-(19,20)-ε-lactone. researchgate.net These transformations highlight how the inherent reactivity of the skeleton can be harnessed to achieve predictable and selective modifications.
Design and Synthesis of Novel this compound Conjugates for Research
To investigate the biological interactions and mechanisms of action of this compound, novel conjugates are designed and synthesized. This process involves covalently linking the triterpenoid (B12794562) to another molecule, such as a fluorescent probe, a biotin (B1667282) tag for affinity purification, or another bioactive compound to create a hybrid molecule.
The primary site for conjugation on the this compound molecule is the C-3 position. The synthesis typically begins with the deacetylation of this compound to unmask the C-3 hydroxyl group, yielding the parent alcohol, psi-taraxasterol. science.gov This hydroxyl group can then be esterified with a bifunctional linker molecule.
A common strategy involves using a linker that contains a carboxylic acid at one end and a reactive functional group at the other. For example, the hydroxyl group of psi-taraxasterol can be reacted with a dicarboxylic acid anhydride to form an ester, leaving a free terminal carboxylic acid. This acid can then be activated, for instance as an N-hydroxysuccinimide (NHS) ester. science.gov NHS esters are versatile intermediates that react readily with primary amines on proteins or other molecules to form stable amide bonds. science.gov This approach allows for the conjugation of psi-taraxasterol to a wide range of research tools.
Another advanced strategy employs click chemistry. The C-3 hydroxyl group can be derivatized with a linker containing a terminal alkyne or azide (B81097) group. This "clickable" triterpenoid can then be efficiently and specifically conjugated to a partner molecule bearing the complementary functional group (an azide or alkyne, respectively) under mild, biocompatible conditions.
Preclinical Biological Activities and Mechanistic Investigations of Psi Taraxasteryl Acetate
In vitro Pharmacological Studies of psi-Taraxasteryl acetate (B1210297)
Modulation of Cellular Proliferation and Apoptosis in in vitro Cell Models
Psi-taraxasteryl acetate has demonstrated notable effects on cellular proliferation and apoptosis in various cancer cell lines. Research indicates that this compound can inhibit the growth and migration of cancer cells while promoting programmed cell death.
In studies involving non-small cell lung cancer (NSCLC), this compound has been shown to induce S-phase cell cycle arrest, effectively halting the proliferation of cancer cells. Furthermore, it promotes apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-9, while downregulating the anti-apoptotic protein Bcl-2. Similarly, in prostate cancer cells, the compound suppresses growth by inhibiting the PI3K/AKT signaling pathway and reducing the expression of c-Myc and cyclin D1. In liver cancer models, this compound has been observed to upregulate Hint1 expression, leading to apoptosis and the inhibition of tumor cell proliferation.
The induction of apoptosis is a key mechanism of its anti-cancer activity. By increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors, this compound facilitates cancer cell death. This modulation of apoptotic pathways, combined with its ability to arrest the cell cycle, underscores its potential as a subject for further oncological research.
Table 1: Effects of this compound on Cellular Proliferation and Apoptosis in Cancer Cell Lines
| Cell Line | Effect | Mechanism of Action |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Inhibits proliferation and migration, induces apoptosis. | Induces S-phase cell cycle arrest, upregulates Bax and caspase-9, downregulates Bcl-2. |
| Prostate Cancer (PCa) | Suppresses growth of androgen-independent cells. | Inhibits PI3K/AKT signaling, downregulates c-Myc and cyclin D1. |
| Liver Cancer | Promotes apoptosis and inhibits proliferation. | Upregulates Hint1 expression. |
Anti-inflammatory Effects via Cytokine and Gene Expression Modulation (e.g., IL-6, TNF-α, NF-κB, MAPK)
This compound exhibits significant anti-inflammatory properties by modulating the expression of key inflammatory cytokines and signaling pathways. Studies have shown its ability to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net This inhibitory effect has been observed in various in vitro models, including lipopolysaccharide (LPS)-stimulated RAW264.7 and Caco-2 cells. researchgate.net
The anti-inflammatory actions of this compound are mediated, in part, through the regulation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.comnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the expression of inflammatory genes. Similarly, the modulation of the MAPK pathway contributes to its anti-inflammatory profile.
Furthermore, research has indicated that the anti-inflammatory effects of this compound are also linked to its ability to inhibit the degradation of inhibitory kappa Bα (IκBα) and the expression of NF-κB p65. grafiati.com This action prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.
Table 2: Anti-inflammatory Effects of this compound in vitro
| In vitro Model | Key Findings |
|---|---|
| LPS-stimulated RAW264.7 cells | Reduced secretion of IL-1β, IL-6, and TNF-α. researchgate.net |
| LPS-stimulated Caco-2 cells | Decreased secretion of IL-1β, IL-6, and TNF-α. researchgate.net |
| Astrocytes | Inhibits LPS-induced inflammation, though weaker than taraxasterol (B1681928) at lower concentrations. |
Antioxidant Capacity and Reactive Oxygen Species Scavenging
The antioxidant mechanism of related compounds involves the upregulation of antioxidant enzymes and the reduction of lipid peroxidation. mdpi.com For instance, Taraxacum polysaccharides have been shown to exert antioxidant activity by decreasing malondialdehyde (MDA) levels and increasing the activities of superoxide (B77818) dismutase and glutathione (B108866) peroxidase. mdpi.com They achieve this by activating antioxidant genes through the Nrf2 pathway. mdpi.com While these studies focus on related compounds, they provide a potential framework for understanding the antioxidant actions of this compound.
In various in vitro assays, such as the DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) tests, the antioxidant potential of plant extracts containing this compound has been confirmed. mdpi.commdpi.com These studies highlight the compound's ability to counteract oxidative stress, a process implicated in numerous chronic diseases.
Immunomodulatory Properties in Isolated Immune Cells
This compound has been shown to possess immunomodulatory properties, influencing the function of isolated immune cells. Research indicates that it can modulate immune responses, which may contribute to its anti-inflammatory and anti-tumor effects. mdpi.com
Studies on related compounds from Taraxacum species have demonstrated effects on immune cells. For example, flavonoids from Taraxaci herba were found to increase the levels of CD4+ and CD8+ T cells and enhance the production of cytokines such as IL-2, IL-3, IFN-γ, and TNF-α in a mouse lung cancer model, suggesting an improvement in host immunity. mdpi.com While this research was not on this compound specifically, it points to the immunomodulatory potential of compounds from this plant family.
Furthermore, the regulation of Treg cells and NK cells has been noted as a mechanism through which related compounds modulate immune responses. This suggests that this compound may also influence the balance of different immune cell populations, thereby contributing to its therapeutic potential.
Enzyme Inhibition and Receptor Binding Assays
In the realm of enzyme inhibition, a related compound, taraxerol (B1681929) acetate, has shown considerable inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes in in vitro assays. researchgate.net Specifically, it exhibited IC50 values of 116.3 +/- 0.03 μM for COX-1 and 94.7 +/- 0.02 μM for COX-2. researchgate.net Molecular docking studies further revealed that taraxerol acetate interacts significantly with key amino acid residues in the binding pocket of the COX-2 enzyme. researchgate.net This inhibition of COX enzymes, which are critical in the inflammatory process, provides a molecular basis for the anti-inflammatory properties of this class of compounds.
While direct receptor binding assays for this compound are not extensively detailed in the provided context, research on the related compound taraxasterol has shown it can restrain the phosphatidylinositide 3-kinases/protein kinase B (PI3K/AKT) and epidermal growth factor receptor (EGFR) pathways. ejgo.net This suggests a potential for this compound to interact with and modulate key signaling receptors involved in cell growth and proliferation. Additionally, a computational study using molecular docking identified psi-taraxasterol as having a strong binding affinity to the Spike protein of SARS-CoV-2, indicating its potential for interaction with viral proteins. researchpromo.com
Research has also identified the enzyme LsTAT1, which shows high activity in the formation of taraxasterol and psi-taraxasterol acetate, highlighting the enzymatic processes involved in its biosynthesis.
In vivo Animal Model Studies of this compound
In vivo studies using animal models have corroborated the anti-inflammatory and anti-tumor effects of this compound observed in vitro.
The anti-inflammatory activity of the related compound taraxasterol has been demonstrated in various animal models of inflammation. It has been shown to inhibit dimethylbenzene-induced ear edema and carrageenan-induced paw edema in mice and rats, respectively. nih.gov Furthermore, it decreased acetic acid-induced vascular permeability and inhibited cotton pellet-induced granuloma formation. nih.gov These findings indicate potent in vivo anti-inflammatory effects against both acute and chronic inflammation.
In a mouse model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), taraxasteryl acetate demonstrated significant therapeutic potential. researchgate.net It was found to alleviate clinical symptoms and repair the intestinal barrier. researchgate.net The anti-ulcerative colitis effect of taraxasteryl acetate was noted to be better than that of the crude extract in vivo. researchgate.net
In the context of cancer, in vivo studies have shown that taraxasterol can inhibit tumor growth. nih.gov In a subcutaneous tumor model using Lewis lung cancer cells, taraxasterol administration inhibited tumor growth by inducing apoptosis and inhibiting proliferation, consistent with in vitro findings. nih.gov Importantly, it also modulated the tumor microenvironment by downregulating the proportion of regulatory T cells (Treg cells) and upregulating CD107a+ Natural Killer (NK) cells. nih.gov
Table 3: Summary of In vivo Animal Model Studies
| Animal Model | Compound Tested | Key Findings |
|---|---|---|
| Dimethylbenzene-induced mouse ear edema | Taraxasterol | Inhibited inflammatory response. nih.gov |
| Carrageenan-induced rat paw edema | Taraxasterol | Suppressed paw edema. nih.gov |
| Acetic acid-induced mouse vascular permeability | Taraxasterol | Decreased vascular permeability. nih.gov |
| Cotton pellet-induced rat granuloma | Taraxasterol | Inhibited granuloma formation. nih.gov |
| Dextran sulfate sodium (DSS)-induced ulcerative colitis in mice | Taraxasteryl acetate | Alleviated clinical symptoms and repaired intestinal barrier. researchgate.net |
| Lewis lung cancer subcutaneous tumor model | Taraxasterol | Inhibited tumor growth, induced apoptosis, modulated tumor microenvironment. nih.gov |
Evaluation of Biological Effects in Disease Models
Extensive preclinical research has demonstrated the significant biological effects of this compound in various disease models, particularly those involving inflammation and oxidative stress.
In models of inflammation , this compound has shown considerable anti-inflammatory activity. nih.govresearchgate.net Topical application of the compound effectively reduced ear edema in mice induced by agents such as arachidonic acid and croton oil. nih.govcaymanchem.com Furthermore, it has been shown to alleviate rat hind-paw edema induced by dextran and zymosan. medchemexpress.commedchemexpress.com Studies on ulcerative colitis in mice have also highlighted its ability to relieve clinical symptoms and repair the intestinal barrier. researchgate.net This anti-inflammatory action is attributed, in part, to the inhibition of pro-inflammatory cytokines. researchgate.net
In the context of oxidative stress , this compound has been observed to reduce the production of reactive oxygen species (ROS). nih.govcaymanchem.com Oxidative stress is a key pathological feature in many diseases, and the ability of this compound to mitigate ROS production suggests a broad therapeutic potential. mdpi.com Specifically, in isolated human neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA), this compound decreased the production of ROS. caymanchem.com
Mechanistic Exploration in Animal Tissues and Organs
Investigations into the mechanisms of this compound in animal tissues have provided further insight into its biological activities. In animal models of inflammation, the compound has been shown to exert its effects through the modulation of key inflammatory mediators. For instance, in a mouse model of ulcerative colitis, treatment with this compound led to a reduction in inflammatory cytokines and a restoration of the gut microbiota structure. researchgate.net
The compound's activity has also been linked to the regulation of heat shock proteins (HSPs). In stimulated human neutrophils, it inhibited the synthesis of Hsp72, while in unstimulated neutrophils, it actually increased Hsp72 production. nih.govcaymanchem.com This dual effect on the heat shock response is a unique characteristic of this compound. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Animal Studies
Preclinical studies are essential for understanding the dose-response relationships and time course of effects of a compound, which are critical for designing successful clinical trials. catapult.org.uknih.govnih.gov While specific pharmacokinetic and pharmacodynamic data for this compound are not extensively detailed in the provided search results, the principles of such studies are well-established. These analyses help in predicting the pharmacological effects and determining optimal dosing schedules to maximize efficacy and minimize toxicity. catapult.org.uk The evaluation of this compound in various animal models, such as those for edema and colitis, provides a foundational understanding of its in vivo activity, which is a key component of its pharmacodynamic profile. nih.govresearchgate.netcaymanchem.com
Molecular Mechanisms and Cellular Targets of this compound Action
The therapeutic effects of this compound are underpinned by its interaction with specific molecular pathways and cellular targets.
Identification of Signaling Pathways Modulated by this compound
Research has identified several key signaling pathways that are modulated by this compound. A significant finding is its ability to target the E3 ubiquitin ligase RNF31, thereby inhibiting the RNF31/p53 axis-driven cell proliferation in colorectal cancer. medchemexpress.comnih.gov This is achieved by promoting the degradation of RNF31 through the activation of autophagy. caymanchem.commedchemexpress.com
Furthermore, the broader family of taraxasterol compounds, to which this compound belongs, has been shown to influence other critical signaling pathways. These include the PI3K/Akt and JAK2/STAT3 signaling pathways, which are often dysregulated in inflammatory and cancerous conditions. nih.gov For instance, taraxasterol has been shown to modulate the PI3K-Akt signaling pathway in RAW 264.7 cells and has a protective effect on acute severe hepatitis through the JAK2/STAT3 and JNK signaling pathways. nih.gov
Protein-Ligand Interactions and Target Identification
The identification of direct protein targets is crucial for understanding a compound's mechanism of action. mdpi.comnih.gov For this compound, RNF31 has been identified as a direct target. medchemexpress.comnih.gov The interaction leads to the degradation of RNF31 and a subsequent increase in the levels of the autophagy marker LC3-I/II in colorectal cancer cells. caymanchem.com Computational methods like molecular docking are valuable tools for predicting and analyzing such protein-ligand interactions. researchgate.netnih.gov
Gene Expression Profiling and Proteomic Analysis in Response to this compound
High-throughput techniques like gene expression profiling and proteomic analysis can provide a global view of the cellular response to a compound. nih.gov While specific comprehensive gene expression or proteomic studies solely focused on this compound were not found in the search results, the known effects of the compound suggest that it would significantly alter the expression of genes and proteins involved in inflammation, cell proliferation, and autophagy. For example, its impact on the RNF31/p53 axis implies changes in the expression of p53 target genes. nih.gov Similarly, its modulation of inflammatory cytokines indicates an effect on the expression of genes encoding these proteins. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, these investigations focus on how modifications to its pentacyclic triterpene scaffold or its functional groups affect its pharmacological properties.
Impact of Structural Modifications on Biological Activity
The biological activity of this compound and its analogs is significantly influenced by structural modifications, particularly at the C-3 position and within the triterpene skeleton. The presence and nature of the ester group, as well as the core structure, play a pivotal role in determining the compound's efficacy in various biological assays, most notably those related to anti-inflammatory effects.
One of the key structural features of this compound is the acetate group at the C-3 position. This acetylation of the parent molecule, psi-taraxasterol, is believed to enhance its solubility and, consequently, its bioavailability. However, the impact on specific biological activities can vary. For instance, in the case of the closely related taraxasterol, the non-acetylated form (taraxasterol) was found to be more effective at lower concentrations in suppressing pro-inflammatory cytokines like IL-6 induced by lipopolysaccharides (LPS) in astrocytes. wjpmr.com This suggests that the free hydroxyl group at the C-3 position may be important for direct interaction with inflammatory targets in this specific context. Conversely, taraxasteryl acetate has demonstrated potent topical anti-inflammatory activity, being as effective as the whole plant extract of Pluchea sagittalis at a much lower dose in a mouse ear edema model. nih.gov
Comparisons with other pentacyclic triterpene acetates also shed light on the SAR of this compound. For example, while lupeol (B1675499) acetate also exhibits anti-inflammatory properties, it typically requires higher doses than taraxasteryl acetate to achieve a similar effect in murine models, a difference that might be attributable to variations in cellular uptake.
Furthermore, studies on related triterpenoids from Calendula officinalis provide insights into the importance of the core structure. In an anti-oedematous model, faradiol (B1211459), a triterpenediol, was found to be more active than its esters and also more potent than psi-taraxasterol. googleapis.com This indicates that hydroxylation patterns on the triterpene skeleton can have a more significant impact on activity than esterification at the C-3 position in certain inflammatory models. This compound has been identified as an active anti-inflammatory constituent from Pluchea lanceolata, highlighting the contribution of the psi-taraxastane skeleton to its biological effects. wjpmr.comglobalresearchonline.net
The table below summarizes the comparative biological activities of this compound and its analogs, illustrating the impact of structural modifications.
| Compound/Analog | Structural Modification | Biological Activity Finding | Reference |
| Taraxasterol | Non-acetylated form of taraxasteryl acetate (parent alcohol) | More effective at lower concentrations in suppressing LPS-induced IL-6 in astrocytes compared to its acetate form. wjpmr.com | , wjpmr.com |
| Taraxasteryl acetate | Acetylated form of taraxasterol | Showed topical anti-inflammatory activity similar to a whole plant extract but at 1/20th of the dose. nih.gov | nih.gov |
| Lupeol acetate | Different pentacyclic triterpene core (lupane type) with an acetate group | Demonstrates anti-inflammatory activity but requires higher doses compared to taraxasteryl acetate in murine models. | |
| psi-Taraxasterol | Non-acetylated parent alcohol of this compound | Showed a slightly lower anti-oedematous effect compared to faradiol and its esters. googleapis.com | googleapis.com |
| Faradiol | Related triterpenediol | More active in an anti-oedematous model than its esters and psi-taraxasterol. googleapis.com | googleapis.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method develops mathematical models to predict the activity of new, unsynthesized derivatives based on their structural features.
As of the current date, there are no specific QSAR studies published in the scientific literature that focus exclusively on this compound and its derivatives. While QSAR modeling has been successfully applied to other classes of pentacyclic triterpenes, such as ursolic acid and its analogs for hyaluronidase (B3051955) inhibition, and various triterpenoids as glycogen (B147801) phosphorylase inhibitors, a dedicated QSAR investigation for the psi-taraxastane skeleton has not been reported. nih.govnih.govresearchgate.net The development of such models would require a dataset of this compound analogs with systematically varied structural features and their corresponding, quantitatively measured biological activities. Such studies would be invaluable for the rational design of novel and more potent analogs with optimized therapeutic properties.
Interactions of Psi Taraxasteryl Acetate with Biological Systems at a Molecular Level
Membrane Interactions and Permeability Studies
The ability of a compound to traverse biological membranes is a critical determinant of its bioavailability and subsequent intracellular activity. The structure of psi-taraxasteryl acetate (B1210297) suggests a high degree of lipophilicity, which facilitates its interaction with and passage through the lipid bilayers of cell membranes.
In silico studies have been conducted to predict the membrane permeability of related compounds. These computational analyses provide insights into how psi-taraxasteryl acetate might behave. For instance, a study analyzing compounds from Bryophyllum pinnatum evaluated the Caco-2 permeability, an in-vitro model that mimics the human intestinal epithelium. researchpromo.com In this analysis, the related compounds pseudo-taraxasterol and psi-taraxasterol demonstrated high permeability predictions. researchpromo.comamazonaws.com The enzymatic acetylation of the parent compound, psi-taraxasterol, into this compound is known to enhance its solubility and bioactivity, which can positively influence its ability to permeate membranes.
The general behavior of triterpenoids in plant tissues also supports their membrane-interactive nature. Triterpenoids are known to accumulate within the intracuticular wax of the plant cuticle, a lipid-rich barrier. ubc.ca This localization within a complex lipid matrix underscores their affinity for nonpolar environments, similar to the hydrophobic core of a cell membrane.
Table 1: Predicted Permeability of Related Triterpenoids
In silico prediction of Caco-2 cell permeability for taraxasterol-related compounds, indicating the potential for absorption across the human intestinal epithelium.
| Compound | Predicted Caco-2 Permeability (cm/s) | Interpretation | Source |
|---|---|---|---|
| Pseudo taraxasterol (B1681928) | 1.226 | High Permeability | researchpromo.com |
| Psi-taraxasterol | Not explicitly quantified but noted for low water solubility | High permeability suggested by lipophilicity | researchpromo.com |
Intracellular Localization and Distribution
Following passage across the plasma membrane, the distribution of this compound within the cell is influenced by its physicochemical properties. The biosynthesis of isoprenoids, the broader class to which this compound belongs, is known to be compartmentalized within the cell. nih.gov While specific imaging studies tracking the precise intracellular localization of this compound are not widely available, its behavior can be inferred from its structure and studies on similar molecules.
Given its lipophilic character, this compound is likely to associate with lipid-rich structures within the cell, such as the endoplasmic reticulum and other organellar membranes. This is consistent with the localization of triterpenoid (B12794562) biosynthesis and metabolism. For example, studies in Taraxacum koksaghyz have detected triterpenoids in the latex and root tissues, indicating specific sites of accumulation. nih.gov Furthermore, computational predictions have suggested that compounds like psi-taraxasterol possess the potential to cross the blood-brain barrier, indicating a capacity for broad distribution into specific tissues. amazonaws.com
Interaction with Biomolecules (e.g., proteins, lipids, nucleic acids)
The pharmacological effects of this compound are mediated by its direct or indirect interactions with various biomolecules.
Interaction with Proteins: Research has identified several protein targets for taraxasteryl acetate and related triterpenoids. A significant finding is the interaction with the E3 ubiquitin ligase RNF31. mdpi.commedchemexpress.com Taraxasterol acetate has been shown to promote the degradation of RNF31 by activating autophagy, which in turn influences cell proliferation pathways, such as the RNF31/p53 axis in colorectal cancer. mdpi.commedchemexpress.comcaymanchem.com
Molecular docking studies have further illuminated potential protein interactions. These in silico analyses predict the binding affinity between a ligand and a protein target. Psi-taraxasterol has been screened against various protein targets, showing favorable binding energies that suggest a stable interaction. For instance, it exhibited a strong binding affinity for the main protease of a coronavirus and other viral proteins in computational models. researchpromo.comgrafiati.com Additionally, taraxasteryl acetate has been shown to interact with heat shock proteins, specifically modulating the synthesis of Hsp72 in human neutrophils. caymanchem.comnih.gov
Table 2: Molecular Docking of Psi-Taraxasterol with Protein Targets
Predicted binding affinities from in silico molecular docking studies, indicating the potential for psi-taraxasterol to interact with specific protein targets. A more negative value indicates a stronger predicted binding affinity.
| Compound | Protein Target | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| psi-taraxasterol | Viral Protein (unspecified) | -9.1 | researchpromo.com |
| psi-taraxasterol | Coronavirus Main Protease | -8.5 | grafiati.com |
Interaction with Lipids: Beyond its general interaction with membranes, this compound and its parent compound, psi-taraxasterol, are implicated in lipid metabolism. Studies have noted that psi-taraxasterol may have a lipid-reducing effect and can modulate the expression of genes related to lipid metabolism. nih.gov This suggests an interaction with enzymes or regulatory factors involved in lipid homeostasis. The accumulation of triterpenoids within the intracuticular wax of plants further highlights their affinity for and interaction with complex lipid environments. ubc.ca
Interaction with Nucleic Acids: There is currently no direct evidence to suggest that this compound binds directly to nucleic acids like DNA or RNA. Its known mechanisms of action appear to be mediated primarily through protein interactions. For example, by targeting the RNF31 protein, it indirectly influences the p53 pathway, which involves the transcriptional regulation of genes central to cell cycle control and apoptosis. mdpi.com Therefore, the effects of this compound on processes involving nucleic acids are considered to be downstream consequences of its primary interactions with protein and lipid signaling pathways.
Analytical Applications and Quantitative Determination of Psi Taraxasteryl Acetate in Biological Matrices Preclinical Research
Development of Robust Analytical Methods for psi-Taraxasteryl acetate (B1210297) Quantification
The development of robust analytical methods for the quantification of psi-Taraxasteryl acetate, a pentacyclic triterpenoid (B12794562), relies on advanced chromatographic and detection techniques. Given its structural similarity to other triterpenes like taraxasterol (B1681928) and taraxasteryl acetate, methods developed for these related compounds serve as a strong foundation. mdpi.comnih.gov The primary analytical approach for quantifying such compounds in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are employed for the separation of this compound from endogenous components in the biological matrix. researchgate.netmdpi.com Separation is typically achieved using a reverse-phase C18 column. nih.govresearchgate.net The mobile phase often consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govmdpi.comresearchgate.net
For detection, tandem mass spectrometry (MS/MS) is the preferred technique due to its high sensitivity and selectivity. nih.govresearchgate.net The analysis is generally performed in the positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govmdpi.com Quantification is achieved through multiple reaction monitoring (MRM), which involves tracking a specific precursor ion to product ion transition for the analyte and an internal standard (IS). mdpi.comresearchgate.net The use of an appropriate internal standard, a structurally similar compound added at a known concentration, is critical for correcting variations during sample preparation and analysis. nih.govresearchgate.net
Sample preparation is a critical step to extract the analyte from the complex biological matrix and minimize interference. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile and liquid-liquid extraction (LLE) using a solvent such as ethyl acetate. nih.govresearchgate.net
Table 1: Typical Chromatographic and Mass Spectrometric Conditions for Triterpenoid Quantification (Based on Taraxasterol as a Proxy)
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UPLC or HPLC | nih.govmdpi.com |
| Column | C18 reverse-phase (e.g., 4.6 × 50 mm, 5.0 µm) | nih.govresearchgate.net |
| Mobile Phase | Methanol/Isopropanol/Water/Formic Acid or Acetonitrile/Water with additives | nih.govmdpi.com |
| Elution Mode | Isocratic or Gradient | nih.govmdpi.com |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode | nih.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) | nih.govresearchgate.net |
Method Validation in in vitro and Animal Study Samples
Before an analytical method can be used for sample analysis in preclinical studies, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. researchgate.net Method validation is performed according to guidelines from regulatory agencies and scientific organizations. The key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specific range. researchgate.net A correlation coefficient (r²) greater than 0.99 is typically required. researchgate.netresearchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.netresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov They are assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. researchgate.net Intra- and inter-day precision are evaluated, with acceptance criteria typically within ±15%. nih.govmdpi.com
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. nih.gov
Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte is evaluated under various conditions that samples may experience, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). mdpi.comglpbio.com
Table 2: Example of Method Validation Parameters for a Triterpenoid (Taraxasterol) in Rat Plasma
| Validation Parameter | Result/Specification | Reference |
|---|---|---|
| Linearity Range | 9.0–5000 ng/mL | nih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.99 | researchgate.net |
| Accuracy | -7.0% to 12.9% | nih.govresearchgate.net |
| Intra-day Precision (RSD%) | < 11.8% | nih.govresearchgate.net |
| Inter-day Precision (RSD%) | < 11.8% | nih.govresearchgate.net |
| Mean Recovery | 85.3% to 87.2% | nih.govresearchgate.net |
| Matrix Effect | 98.5% to 104.0% | nih.govresearchgate.net |
Applications in Preclinical Pharmacokinetic Research
Validated analytical methods are indispensable for preclinical pharmacokinetic (PK) research, which investigates the ADME properties of a drug candidate. porsolt.commdpi.com By measuring the concentration of this compound in biological samples (e.g., rat plasma) collected over time following administration, a plasma concentration-time profile can be constructed. nih.govmdpi.com
From this profile, key pharmacokinetic parameters are calculated using non-compartmental analysis. mdpi.com These parameters provide critical insights into how the compound behaves in the body. catapult.org.uk
Key pharmacokinetic parameters include:
Cmax: The maximum observed plasma concentration of the drug.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): The total drug exposure over time.
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These studies are essential for understanding the relationship between the dose, exposure, and response, which helps in designing further preclinical efficacy and toxicology studies. porsolt.comcatapult.org.uk For instance, a study on taraxasterol in rats successfully applied a validated LC-MS/MS method to determine its pharmacokinetic profile after oral administration at different doses. nih.govresearchgate.net Such studies are crucial for the rational development of new therapeutic agents. unar.ac.id
Table 3: Key Pharmacokinetic Parameters Determined in Preclinical Studies
| Pharmacokinetic Parameter | Description | Reference |
|---|---|---|
| Cmax (Maximum Concentration) | The peak plasma concentration a drug reaches after administration. | mdpi.com |
| Tmax (Time to Maximum Concentration) | The time taken to reach the maximum plasma concentration. | mdpi.com |
| AUC (Area Under the Curve) | Represents the total systemic exposure to the drug over time. | mdpi.com |
| t1/2 (Elimination Half-life) | The time required for the drug concentration to be reduced by half. | mdpi.com |
| CL (Clearance) | The rate at which the drug is removed from the body. | mdpi.com |
| Vd (Volume of Distribution) | The apparent volume into which the drug is distributed in the body. | mdpi.com |
Future Research Directions and Translational Perspectives of Psi Taraxasteryl Acetate
Elucidation of Novel Biological Activities and Therapeutic Potential
While initial studies have highlighted the anti-inflammatory and potential anticancer properties of psi-taraxasteryl acetate (B1210297), further research is crucial to uncover its full spectrum of biological activities. globalresearchonline.netnih.govjaims.in Investigations into its effects on other therapeutic areas are warranted. For instance, its potential antibacterial activities have been noted and require more in-depth study. chemfaces.com
Future research should focus on:
Anti-inflammatory Mechanisms: While it is known to inhibit pro-inflammatory cytokines, the precise molecular targets and signaling pathways involved need further elucidation. nih.govchemfaces.com Studies have shown it can reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov
Anticancer Applications: Its role in inducing cell cycle arrest and apoptosis in cancer cells is a promising area. Research has indicated it can modulate specific signaling pathways to inhibit cancer cell migration.
Neuroinflammation: The effect of psi-taraxasteryl acetate on neuroinflammatory processes is an emerging area of interest. chemfaces.com
Antiviral Potential: Preliminary in silico studies have suggested that psi-taraxasterol, a related compound, may have binding affinity for the main protease of SARS-CoV-2, indicating a potential avenue for antiviral research. nih.gov
Exploration of Synergistic Effects with Other Natural Products or Compounds
The combination of this compound with other bioactive compounds could lead to enhanced therapeutic efficacy, a concept known as synergism. This approach could potentially allow for lower doses of individual compounds, thereby reducing potential side effects.
Future studies could investigate the synergistic effects of this compound with:
Other Anti-inflammatory Agents: Combining it with other natural products known for their anti-inflammatory properties, such as curcumin, could amplify the suppression of inflammatory markers.
Chemotherapeutic Drugs: In the context of cancer, exploring its combination with conventional chemotherapy drugs may reveal synergistic effects that could improve treatment outcomes.
Antibiotics: Given the rise of antibiotic resistance, investigating whether psi-taraxasterol and its derivatives can enhance the efficacy of existing antibiotics is a critical area of research. grafiati.com
Advanced Mechanistic Studies using Omics Technologies (e.g., transcriptomics, metabolomics, proteomics)
To gain a comprehensive understanding of the mechanisms of action of this compound, the application of "omics" technologies is essential. frontlinegenomics.com These high-throughput methods can provide a global view of the molecular changes induced by the compound within a biological system.
Transcriptomics: RNA sequencing (RNA-seq) can identify the genes and signaling pathways that are modulated by this compound, providing insights into its mode of action.
Metabolomics: Analyzing the changes in the metabolome of cells or organisms treated with this compound can reveal the metabolic pathways it affects. Recent studies have utilized metabolomics to understand its effects in the context of ulcerative colitis. researchgate.net
Proteomics: This technology can identify the protein targets of this compound and how it influences protein expression and post-translational modifications, which is crucial for understanding its effects on cellular processes like autophagy.
The integration of these multi-omics datasets will offer a more holistic and accurate picture of the compound's biological impact. frontlinegenomics.com
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of this compound, such as its solubility, can influence its bioavailability and efficacy in research models. The development of advanced delivery systems can help overcome these limitations and ensure more consistent and targeted delivery.
Potential advanced delivery systems for research could include:
Nanoparticle Formulations: Encapsulating this compound in nanoparticles could enhance its solubility, stability, and cellular uptake.
Liposomal Delivery: Liposomes can serve as effective carriers for delivering hydrophobic compounds like this compound to target cells or tissues.
Esterification: The modification of related triterpenes through esterification has been shown to increase lipophilicity, which may improve intestinal permeability. uea.ac.uk
These advanced formulations are critical for conducting reliable and reproducible preclinical studies.
Potential as a Scaffold for Novel Chemical Entities in Early-Stage Drug Discovery Research
The unique pentacyclic triterpene structure of this compound makes it an attractive scaffold for medicinal chemists in the early stages of drug discovery. By chemically modifying the core structure, it is possible to generate a library of new compounds with potentially improved potency, selectivity, and pharmacokinetic properties.
Key aspects of using this compound as a scaffold include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs can identify the key structural features required for its effects.
Synthesis of Novel Derivatives: The creation of new derivatives can lead to the discovery of compounds with enhanced therapeutic properties or novel biological activities.
Computational Modeling: Molecular docking and other computational tools can be used to predict how modifications to the this compound scaffold will affect its interaction with biological targets.
Through these future research endeavors, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for new therapeutic strategies.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for identifying and quantifying psi-Taraxasteryl acetate in biological matrices?
- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with high-resolution mass spectrometry (HRMS) for precise identification and quantification. Validate the method using calibration curves (linearity: R² ≥ 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) . For lipid-rich samples, pre-treatment with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) improves accuracy by reducing matrix interference .
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodology : Derivatize psi-Taraxasterol using acetic anhydride in a pyridine-catalyzed reaction under inert atmosphere (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor detection. Purify the product using silica gel column chromatography (hexane:ethyl acetate gradient) and confirm purity via nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) and melting point analysis .
Q. What solvent systems are optimal for enhancing the solubility of this compound in in vitro assays?
- Methodology : Test lipid-compatible solvents such as dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v to avoid cytotoxicity). For aqueous media, use β-cyclodextrin inclusion complexes or lipid-based nanoemulsions (e.g., 50–200 nm particle size) to improve dispersibility. Validate solubility via dynamic light scattering (DLS) and UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s membrane interaction mechanisms?
- Methodology :
Experimental Design : Compare fluorescence anisotropy (using DPH or TMA-DPH probes) in lipid bilayers with varying cholesterol content to assess membrane fluidity modulation.
Data Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature).
Contradiction Resolution : Replicate studies under standardized conditions (e.g., 37°C, pH 7.4) and validate via surface plasmon resonance (SPR) to measure binding kinetics .
Q. What experimental approaches can elucidate the role of this compound in lipid raft-mediated signaling pathways?
- Methodology :
- Isolate Lipid Rafts : Use sucrose density gradient centrifugation followed by detergent-resistant membrane (DRM) extraction.
- Functional Assays : Knock down raft-associated proteins (e.g., caveolin-1) via siRNA and measure this compound’s effect on downstream signaling (e.g., Western blot for phosphorylated Akt/mTOR).
- Advanced Imaging : Employ super-resolution microscopy (STORM/PALM) to visualize raft colocalization .
Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and tissue distribution?
- Methodology :
- Dosing Strategy : Administer radiolabeled this compound (e.g., <sup>14</sup>C-labeled) via oral gavage or intravenous injection.
- Sample Collection : Use serial blood draws and tissue biopsies (liver, adipose) at timed intervals.
- Analytical Validation : Quantify radioactivity via scintillation counting and cross-validate with LC-MS/MS.
- Data Modeling : Apply non-compartmental analysis (NCA) for AUC, Cmax, and t½ calculations .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Use nonlinear regression (e.g., four-parameter logistic curve) to model EC50/IC50 values. For omics data (transcriptomics/lipidomics), apply false discovery rate (FDR) correction (Benjamini-Hochberg) and pathway enrichment analysis (KEGG/GO). Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for reproducibility .
Q. How should researchers address batch-to-batch variability in this compound formulations during preclinical testing?
- Methodology :
- Quality Control : Implement strict SOPs for synthesis and characterization (e.g., NMR, HPLC purity ≥98%).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic potency assays.
- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
